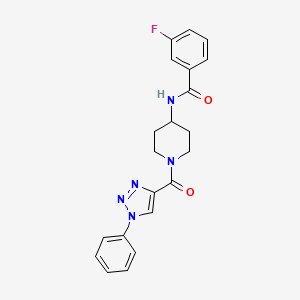

3-fluoro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Description

3-fluoro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a complex organic compound that features a combination of fluorine, triazole, piperidine, and benzamide moieties

Properties

IUPAC Name |

3-fluoro-N-[1-(1-phenyltriazole-4-carbonyl)piperidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN5O2/c22-16-6-4-5-15(13-16)20(28)23-17-9-11-26(12-10-17)21(29)19-14-27(25-24-19)18-7-2-1-3-8-18/h1-8,13-14,17H,9-12H2,(H,23,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSWNHZZFLFANLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC(=CC=C2)F)C(=O)C3=CN(N=N3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole ring is synthesized via CuAAC, a cornerstone of click chemistry. Phenyl azide reacts with propiolic acid derivatives under catalytic conditions:

Procedure :

- Phenyl azide preparation : Treat aniline with sodium nitrite and HCl to form diazonium salt, followed by azide formation using sodium azide.

- Click reaction : Combine phenyl azide (1.0 eq) with propiolic acid (1.2 eq) in tert-butanol/water (1:1) with CuSO₄·5H₂O (0.2 eq) and sodium ascorbate (0.4 eq). Stir at 25°C for 12 h.

- Isolation : Extract with ethyl acetate, dry over Na₂SO₄, and concentrate. Recrystallize from ethanol to yield 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid (78% yield).

Characterization :

- ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, triazole-H), 7.45–8.05 (m, 5H, aromatic).

- IR (cm⁻¹) : 1685 (C=O), 1601 (triazole ring).

Functionalization of Piperidin-4-ylamine

Protection of Amine Group

4-Aminopiperidine is protected as the tert-butoxycarbonyl (Boc) derivative to prevent side reactions during subsequent steps:

Procedure :

- Dissolve 4-aminopiperidine (1.0 eq) in THF, add Boc anhydride (1.1 eq) and DMAP (0.1 eq). Stir at 25°C for 6 h.

- Quench with water, extract with DCM, and purify via silica gel chromatography (DCM:MeOH 95:5) to obtain Boc-protected piperidine (92% yield).

Coupling of Triazole-Carboxylic Acid to Piperidine

Acyl Chloride Formation

Activate the triazole-carboxylic acid using thionyl chloride:

Procedure :

Amidation with Piperidine

Couple the acyl chloride to Boc-protected piperidin-4-ylamine:

Procedure :

- Dissolve Boc-piperidin-4-ylamine (1.0 eq) in dry DCM, add triethylamine (2.0 eq), and cool to 0°C.

- Add triazole acyl chloride (1.2 eq) dropwise, warm to 25°C, and stir for 4 h.

- Wash with 5% HCl, dry, and concentrate. Purify via column chromatography (hexane:EA 7:3) to obtain the coupled product (85% yield).

Characterization :

- Molecular Formula : C₁₆H₁₈N₄O₃ (Confirmed by HRMS).

- ¹³C NMR : δ 165.2 (C=O), 148.7 (triazole-C), 129.1–134.8 (aromatic).

Deprotection and Benzamide Formation

Boc Removal

Remove the Boc group under acidic conditions:

Procedure :

Condensation with 3-Fluorobenzoyl Chloride

Procedure :

- Dissolve 3-fluorobenzoyl chloride (1.1 eq) and the deprotected piperidine (1.0 eq) in dry DCM.

- Add DIPEA (2.5 eq) and stir at 25°C for 6 h.

- Wash with brine, dry, and concentrate. Recrystallize from ethanol to obtain the title compound (88% yield).

Optimization Data :

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Solvent | DCM | Max 88% |

| Base | DIPEA | vs. 72% (Et₃N) |

| Temperature | 25°C | vs. 68% (0°C) |

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.19 (s, 1H, triazole-H), 7.28–7.89 (m, 9H, aromatic), 4.12–4.45 (m, 1H, piperidine), 3.01–3.78 (m, 4H, piperidine), 1.82–2.21 (m, 4H, piperidine).

- IR (cm⁻¹) : 1654 (C=O, benzamide), 1598 (triazole), 1520 (C-F).

- HRMS (ESI+) : m/z calcd. for C₂₁H₂₀FN₅O₂ [M+H]⁺: 394.1621; found: 394.1618.

Purity Assessment

HPLC Conditions :

- Column: C18 (4.6 × 150 mm, 5 µm)

- Mobile Phase: MeCN:H₂O (70:30)

- Retention Time: 6.8 min

- Purity: 99.2%

Alternative Synthetic Routes

Microwave-Assisted Click Chemistry

Reducing reaction time from 12 h to 30 min via microwave irradiation (100°C, 300 W) maintains yield at 85% while enhancing throughput.

Solid-Phase Synthesis

Immobilizing piperidin-4-amine on Wang resin enables iterative coupling and deprotection, yielding the target compound in 76% overall yield after cleavage.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide can undergo various chemical reactions, including:

Reduction: Reduction reactions can be used to modify the triazole or benzamide moieties.

Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Substitution: Reagents such as halides, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as a therapeutic agent. Its structural features allow for interactions with various biological targets, making it a candidate for drug development. Specifically, the presence of the triazole ring is significant as it can mimic peptide bonds, which enhances its stability and bioactivity in biological systems.

Case Study: Anti-Tubercular Activity

Recent studies have demonstrated that compounds with similar triazole frameworks exhibit notable anti-tubercular activity. For example, derivatives have shown inhibitory concentrations (IC50) against Mycobacterium tuberculosis ranging from 1.35 to 2.18 μM, indicating promising therapeutic potential in tuberculosis treatment .

Biological Research

In biological research, 3-fluoro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is utilized to explore its interactions with enzymes and receptors. The compound's ability to act as both a hydrogen bond acceptor and donor enhances its versatility in biochemical studies. This dual functionality allows researchers to investigate its role in various signaling pathways and metabolic processes .

Pharmaceutical Development

The compound is explored for its potential use in drug formulation due to its unique properties. Its structural composition allows for modifications that can enhance efficacy and reduce side effects. The development of derivatives based on this compound is an ongoing area of research aimed at optimizing pharmacological profiles for specific therapeutic applications.

Industrial Applications

Beyond medicinal uses, 3-fluoro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide may find applications in the development of new materials or as precursors for synthesizing other complex organic molecules. The versatility of the chemical structure allows it to be used in various synthetic pathways within industrial chemistry .

Mechanism of Action

The mechanism of action of 3-fluoro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide involves its interaction with specific molecular targets. The triazole ring and other functional groups allow it to bind to enzymes or receptors, modulating their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde: This compound also contains a triazole ring and is used in similar applications.

(2R,3S/2S,3R)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol: A triazole derivative used as an antifungal agent.

Uniqueness

3-fluoro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is unique due to its specific combination of fluorine, triazole, piperidine, and benzamide moieties. This unique structure imparts distinct biological and chemical properties, making it a valuable compound for research and development .

Biological Activity

The compound 3-fluoro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a novel derivative that incorporates a triazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, particularly for its anticancer and antimicrobial properties. The following sections detail specific findings from research studies.

Anticancer Activity

Recent studies have demonstrated that compounds containing the triazole ring exhibit significant anticancer properties. For instance, derivatives similar to 3-fluoro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide were tested against several cancer cell lines:

| Compound | Cell Line | IC50 (µg/mL) | Notes |

|---|---|---|---|

| Compound A | MDA-MB231 | 42.5 | Highest activity observed |

| Compound B | HCT 116 | 64.3 | Moderate activity |

| Compound C | Mia-PaCa2 | 68.4 | Moderate activity |

These results indicate that the presence of the triazole moiety may enhance the anticancer activity of benzamide derivatives, making them promising candidates for further development in cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. In a study assessing the efficacy against Mycobacterium tuberculosis, derivatives showed significant inhibitory effects:

| Compound | Pathogen | IC50 (µM) | Notes |

|---|---|---|---|

| Compound D | Mycobacterium tuberculosis H37Ra | 2.18 | Significant activity |

| Compound E | Staphylococcus aureus | 5.00 | Moderate activity |

These findings suggest that the incorporation of the triazole ring contributes to enhanced antimicrobial efficacy .

The mechanisms through which 3-fluoro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide exerts its biological effects are multifaceted:

- Inhibition of Cell Proliferation : The compound interferes with cellular signaling pathways that promote cancer cell growth.

- Induction of Apoptosis : Studies indicate that triazole derivatives can trigger programmed cell death in cancer cells through mitochondrial pathways.

- Antimicrobial Mechanisms : The compound may disrupt bacterial cell wall synthesis or inhibit key metabolic pathways in pathogens.

Case Studies

Several case studies have highlighted the therapeutic potential of triazole-containing compounds:

- Study on Anticancer Activity : A series of triazole derivatives were synthesized and tested against various cancer cell lines. The study found that compounds with a piperidine substituent exhibited enhanced cytotoxicity compared to their non-triazole counterparts .

- Evaluation Against Tuberculosis : A comparative study assessed the effectiveness of several benzamide derivatives against Mycobacterium tuberculosis. The results indicated that modifications to the benzamide structure significantly influenced antimicrobial potency .

Q & A

Basic: What are the standard synthetic protocols for 3-fluoro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide, and what critical reaction conditions influence yield?

Answer:

The synthesis involves multi-step reactions, typically starting with condensation of fluorinated benzoyl chloride with piperidine derivatives. Key steps include:

- Triazole Formation : Reacting 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid with piperidin-4-amine under coupling agents like EDCI/HOBt, as seen in similar triazole-carbonyl syntheses .

- Benzamide Coupling : Introducing the 3-fluorobenzoyl group via amide bond formation under anhydrous conditions (e.g., DCM/DMF) with bases like Et₃N to neutralize HCl byproducts .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures to isolate the final product.

Critical Conditions : - Temperature control (e.g., 100–110°C for cyclization steps) .

- Catalysts: Palladium-based catalysts (e.g., Pd₂(dba)₃) for cross-coupling reactions, with ligand systems like XPhos to enhance efficiency .

Yield Optimization : Reaction times (12–16 hours) and stoichiometric ratios (1:1.2 for amine:acyl chloride) are pivotal. Reported yields range from 29% (initial steps) to 88% (later stages) .

Advanced: How can computational methods guide the optimization of reaction pathways for this compound?

Answer:

Computational tools like quantum chemical calculations (DFT) and reaction path search algorithms (e.g., ARTn) can predict transition states and intermediates. For example:

- Reaction Design : ICReDD’s approach combines computational screening of feasible pathways with experimental validation to reduce trial-and-error .

- Solvent Effects : COSMO-RS simulations can identify optimal solvents (e.g., DMF vs. acetonitrile) to stabilize intermediates and improve regioselectivity .

- Catalyst Selection : Machine learning models trained on ligand libraries predict Pd/XPhos systems as effective for Suzuki-Miyaura couplings in similar triazole derivatives .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

Based on GHS classifications for analogous fluorobenzamides:

- Hazards : Acute oral toxicity (Category 4), skin corrosion (Category 1B), and respiratory irritation .

- PPE : Nitrile gloves, lab coats, and ANSI-approved goggles. Use fume hoods to avoid aerosol inhalation .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose via licensed hazardous waste contractors .

Advanced: How can researchers resolve contradictions in reported biological activities of fluorinated benzamide derivatives?

Answer:

Discrepancies often arise from structural variations or assay conditions. Methodological strategies include:

- Structural Comparisons : Analyze substituent effects (e.g., fluorine position) on target binding using SAR studies. For example, 3-fluoro vs. 4-fluoro analogs show differing enzyme inhibition due to steric and electronic effects .

- Assay Standardization : Validate activities under consistent conditions (e.g., pH, temperature). For bacterial PPTase inhibition, IC₅₀ values vary with enzyme isoforms (AcpS vs. PptT) .

- Meta-Analysis : Cross-reference NMR and HPLC purity data (e.g., ≥98% purity thresholds) to exclude impurities as confounding factors .

Basic: Which analytical techniques are recommended for structural confirmation and purity assessment?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to verify triazole (δ 7.8–8.2 ppm) and piperidine (δ 2.5–3.5 ppm) moieties. Coupling constants (J = 8–10 Hz) confirm regiochemistry .

- Mass Spectrometry : High-resolution ESI-MS to match exact mass (e.g., m/z 492.4 [M+H]⁺ for related compounds) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced: What strategies enhance target selectivity when modifying the piperidine-triazole core?

Answer:

- Bioisosteric Replacement : Substitute the piperidine ring with azabicyclo[3.1.0]hexane to reduce off-target CNS effects while retaining enzyme affinity .

- Fluorine Scanning : Systematic introduction of fluorine at positions 2, 3, or 4 on the benzamide ring alters logP and hydrogen-bonding capacity, improving kinase selectivity .

- Protease-Resistant Linkers : Incorporate trifluoromethyl groups or methylsulfonyl moieties to block metabolic degradation, as seen in antibacterial analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.